N-(2-Methoxybenzyl)ethanamine hydrochloride
Overview
Description
N-(2-Methoxybenzyl)ethanamine hydrochloride, with the CAS Number 1158220-65-5, is a chemical compound with a molecular weight of 201.7 . It is a solid substance at room temperature .
Molecular Structure Analysis
The Inchi Code for N-(2-Methoxybenzyl)ethanamine hydrochloride is 1S/C10H15NO.ClH/c1-3-11-8-9-6-4-5-7-10 (9)12-2;/h4-7,11H,3,8H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
N-(2-Methoxybenzyl)ethanamine hydrochloride is a solid substance at room temperature . More detailed physical and chemical properties like solubility, density, etc., are not available in the current resources.Scientific Research Applications
Pharmacology and Drug Development
N-(2-Methoxybenzyl)ethanamine hydrochloride is a synthetic phenethylamine derivative. Researchers have investigated its pharmacological effects, including its interaction with serotonin 5-HT2A receptors. These interactions can impact cognitive and behavioral processes. Additionally, certain isomers of this compound may not exhibit psychoactive effects, making them interesting candidates for further study. Although not currently controlled by legislation, they could potentially be explored as pharmaceutical agents .
Analytical Chemistry and Mass Spectrometry
Scientists have employed chromatography-mass spectrometry methods to differentiate among positional isomers of N-(2-methoxybenzyl)ethanamine. Gas chromatography in the isothermal mode has proven efficient for separating these isomers. Mass spectra of trifluoroacetyl or pentafluoropropanoyl derivatives provide valuable information for identification. Liquid chromatography-tandem mass spectrometry can distinguish these isomers without derivatization .
Forensic Analysis and Toxicology
Given its presence in the global drug market, N-(2-methoxybenzyl)ethanamine hydrochloride is relevant in forensic contexts. Researchers analyze its occurrence in illicit substances and explore its potential adverse effects. Understanding its metabolism, distribution, and excretion can aid in toxicological assessments .
Medicinal Chemistry and Structure-Activity Relationships
Researchers investigate the structure-activity relationships of N-(2-methoxybenzyl)ethanamine derivatives. By modifying the phenethylamine scaffold, they aim to optimize pharmacological properties. Insights gained from these studies contribute to drug design and development .
Neuroscience and Receptor Agonism
The compound’s agonistic activity at serotonin receptors suggests relevance in neuroscience research. Investigating its effects on neuronal signaling pathways and receptor selectivity can deepen our understanding of neurotransmission and potential therapeutic applications .
Psychoactive Substances and Harm Reduction
Given its association with untoward effects, harm reduction efforts involve monitoring N-(2-methoxybenzyl)ethanamine derivatives. Educating users about risks and promoting safe practices can mitigate potential harm .
Safety and Hazards
Mechanism of Action
Target of Action
N-(2-Methoxybenzyl)ethanamine hydrochloride, also known as an NBOMe compound, primarily targets the serotonin 5-HT2A receptors . These receptors play a crucial role in cognitive and behavioral processes .
Mode of Action
The compound acts as an agonist at the serotonin 5-HT2A receptors . This means it binds to these receptors and activates them, leading to a series of biochemical reactions .
Biochemical Pathways
Upon activation of the 5-HT2A receptors, the compound affects several biochemical pathways. The initial effects are more related to its direct binding at 5-HT receptors . In later stages, especially for high doses of the drug, dopamine plays an important role .
Pharmacokinetics
It’s known that the compound undergoes extensive metabolism in the liver, primarily via o-dealkylation, hydroxylation, glucuronidation, and combinations thereof .
Result of Action
The activation of the 5-HT2A receptors by N-(2-Methoxybenzyl)ethanamine hydrochloride can lead to hallucinogenic effects . Case reports describe various toxic effects of usage including tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and even death .
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-3-11-8-9-6-4-5-7-10(9)12-2;/h4-7,11H,3,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFDBTJTBDKJMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)ethanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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